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Compound of Interest

Compound Name: 5-Bromo-4-fluoro-2-iodopyridine

Cat. No.: B567896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectral data for 5-Bromo-4-fluoro-2-iodopyridine
is limited. The data presented in this document is predicted based on the analysis of

structurally analogous compounds and established principles of nuclear magnetic resonance

(NMR) spectroscopy and mass spectrometry (MS).

Chemical Structure
The chemical structure and atom numbering for 5-Bromo-4-fluoro-2-iodopyridine are

presented below. This numbering is used for the assignment of predicted NMR signals.

Structure of 5-Bromo-4-fluoro-2-iodopyridine with atom numbering.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 5-Bromo-4-fluoro-2-
iodopyridine.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Spectrometer Frequency: 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~ 8.0 - 8.2 Doublet (d) ~ 5.0 1H H-6

~ 7.6 - 7.8 Doublet (d) ~ 2.0 1H H-3

Note: The chemical shifts are estimates. The multiplicity of H-6 is predicted as a doublet due to

coupling with H-3, and H-3 is a doublet due to coupling with H-6. Further coupling to the

fluorine at position 4 might be observed.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Spectrometer Frequency: 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 155-160 (d, J ≈ 250 Hz) C-4

~ 150-155 C-6

~ 140-145 C-2

~ 125-130 (d, J ≈ 20 Hz) C-5

~ 120-125 (d, J ≈ 5 Hz) C-3

Note: The chemical shifts are approximate. Carbons C-3, C-4, and C-5 are expected to show

coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Spectrometer Frequency: 376 MHz)

Chemical Shift (δ, ppm) Multiplicity

~ -110 to -130 Singlet or complex multiplet

Note: The chemical shift is referenced to CFCl₃. The multiplicity will depend on the coupling

with the aromatic protons.

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: EI)
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m/z Assignment

~ 301/303 [M]⁺ (Molecular ion)

~ 174/176 [M - I]⁺

~ 222 [M - Br]⁺

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in characteristic

isotopic patterns for fragments containing bromine.

Experimental Protocols
The following are generalized methodologies for the acquisition of the spectral data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine

atom.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-4-fluoro-2-iodopyridine
in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional proton spectrum. Typical parameters include a

spectral width of -2 to 12 ppm and 16 to 64 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans will be required due to the low natural abundance of ¹³C.

¹⁹F NMR Acquisition:
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Acquire a one-dimensional fluorine spectrum.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for

¹H and δ 77.16 ppm for ¹³C) or an internal standard.

3.2 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum representing the relative

abundance of each ion.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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